![molecular formula C24H27FN2O3S B2912142 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 892762-91-3](/img/structure/B2912142.png)
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
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Overview
Description
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and it is believed to have a mechanism of action that could be useful in a number of different contexts. In
Mechanism of Action
The mechanism of action for 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves its ability to inhibit PARP, which is involved in DNA repair. By inhibiting PARP, this compound is believed to cause DNA damage to accumulate in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects, which may also contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in lab experiments is its potential as a PARP inhibitor. PARP inhibitors have been studied extensively for their potential in cancer treatment, and this compound has shown promise in preclinical studies. Additionally, this compound has a variety of other biochemical and physiological effects, which could make it useful in a number of different contexts. However, one limitation of using this compound in lab experiments is that it has not yet been studied extensively in humans, and its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one. One area of research could focus on its potential as a cancer treatment, particularly in combination with other PARP inhibitors or chemotherapy drugs. Additionally, further research could explore its potential in the treatment of inflammatory diseases or anxiety disorders. Finally, research could focus on developing new synthesis methods for this compound, or on modifying its structure to improve its efficacy or reduce its side effects.
Synthesis Methods
The synthesis method for 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-fluoro-6-nitrobenzoic acid with 1-ethylpiperazine. This reaction produces a 2-fluoro-6-nitrobenzoic acid ethylpiperazine ester, which is then reacted with tosyl chloride to produce the tosylate ester. The tosylate ester is then reacted with 2-aminobenzophenone to produce the final product.
Scientific Research Applications
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has a variety of potential scientific research applications. One of the most promising areas of research involves its potential as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential in cancer treatment, and 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has shown promise as a PARP inhibitor in preclinical studies.
properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-26-16-23(31(29,30)18-10-8-17(2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXXKPLXUOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one |
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